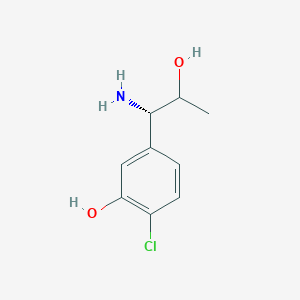![molecular formula C7H5N3O3 B15234405 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes a pyrrole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the nitration of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one. This can be achieved using a mixture of sulfuric acid and nitric acid under controlled conditions . The reaction is highly selective, leading to the formation of the nitro derivative at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to facilitate nucleophilic substitution.
Major Products
Reduction: The major product is 3-amino-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Aplicaciones Científicas De Investigación
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor modulation, providing insights into biochemical pathways and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The nitro group is crucial for its activity, as it can participate in redox reactions and form reactive intermediates that interact with the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: The parent compound without the nitro group.
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]imidazole: A similar compound with a chloro substituent instead of a nitro group.
Uniqueness
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic modifications and functional studies.
Propiedades
Fórmula molecular |
C7H5N3O3 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
3-nitro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-5-1-4(10(12)13)2-8-6(5)3-9-7/h1-2H,3H2,(H,9,11) |
Clave InChI |
PONVUVYDNJTYTC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)





![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)



